molecular formula C10H6ClFN2O2 B13635868 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13635868
M. Wt: 240.62 g/mol
InChI Key: GXJCMQDNOHHGGI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the 5-chloro-2-fluorophenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of 5-chloro-2-fluorophenyl is reacted with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, leading to the formation of biaryl or heteroaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring, which can lead to differences in reactivity and biological activity.

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s properties and applications.

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxamide: The replacement of the carboxylic acid group with a carboxamide group can affect the compound’s solubility and biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

GXJCMQDNOHHGGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)F

Origin of Product

United States

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